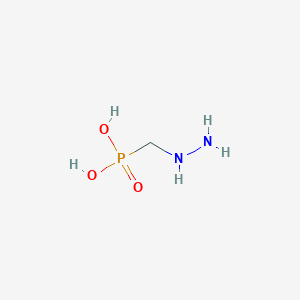
(Hydrazinylmethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hydrazinylmethyl)phosphonic acid is a phosphorus-containing compound characterized by the presence of a hydrazinylmethyl group attached to a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One common method involves the dealkylation of dialkyl phosphonates using concentrated hydrochloric acid (HCl) in aqueous solution at reflux conditions.
McKenna Procedure: Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis.
Industrial Production Methods: Industrial production methods for (Hydrazinylmethyl)phosphonic acid typically involve large-scale synthesis using the aforementioned procedures, optimized for yield and purity. The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphinic acid derivatives .
Scientific Research Applications
Chemistry:
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with metals for catalytic and material science applications.
Biology:
Enzyme Inhibition: This compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biomolecular Interactions: It is used to study interactions with biomolecules, providing insights into biological pathways and mechanisms.
Medicine:
Drug Development: this compound derivatives are explored for their therapeutic potential, particularly in targeting specific diseases.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of biological targets.
Industry:
Mechanism of Action
The mechanism of action of (Hydrazinylmethyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or metal ions. It can form stable complexes with these targets, altering their activity and function. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include competitive inhibition, where the compound competes with the substrate for the active site, or allosteric inhibition, where it binds to a different site on the enzyme, inducing conformational changes that reduce activity .
Comparison with Similar Compounds
Phosphonic Acid (R-P(O)(OH)2): Similar in structure but lacks the hydrazinylmethyl group.
Phosphoric Acid (R-O-P(O)(OH)2): Contains an additional oxygen atom, leading to different chemical properties.
Phosphinic Acid (R-P(H)(O)(OH)): Contains a hydrogen atom instead of the hydrazinylmethyl group.
Uniqueness: (Hydrazinylmethyl)phosphonic acid is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential for forming specific interactions with biological and chemical targets. This makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
99132-80-6 |
|---|---|
Molecular Formula |
CH7N2O3P |
Molecular Weight |
126.05 g/mol |
IUPAC Name |
hydrazinylmethylphosphonic acid |
InChI |
InChI=1S/CH7N2O3P/c2-3-1-7(4,5)6/h3H,1-2H2,(H2,4,5,6) |
InChI Key |
REGWQORJAIDAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(NN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




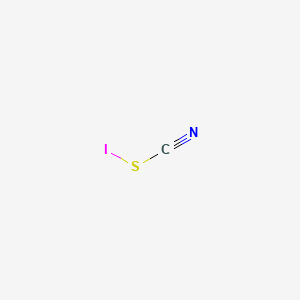
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
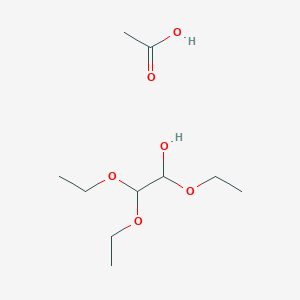
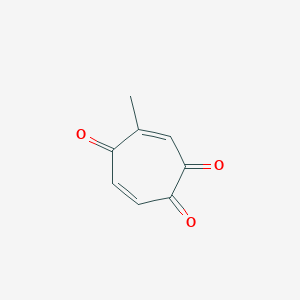
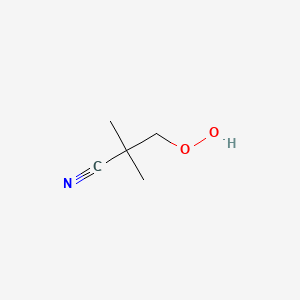
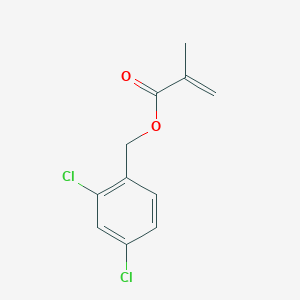
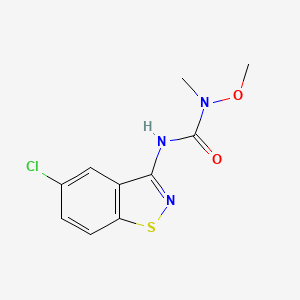


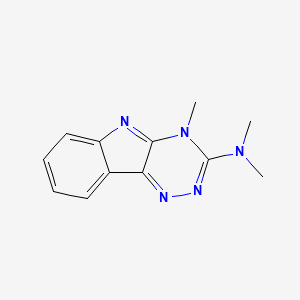
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
